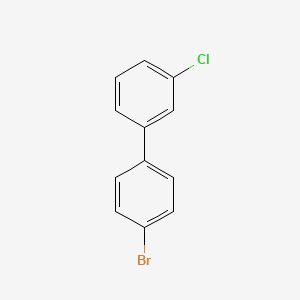

4-Bromo-3'-chloro-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-bromo-4-(3-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPIZWLJNVVCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 4-Bromo-3'-chloro-1,1'-biphenyl

Executive Summary

4-Bromo-3'-chloro-1,1'-biphenyl (CAS: 91354-09-5) is a highly specialized dihalogenated aromatic building block utilized extensively in advanced organic synthesis, materials science, and drug development[1]. Characterized by its conjugated biphenyl core and asymmetric halogen substitution, this compound serves as a critical intermediate. Its primary value lies in the differential reactivity of its bromine and chlorine substituents, which enables orthogonal, chemoselective cross-coupling reactions. This whitepaper details its physicochemical profile, outlines a self-validating regioselective synthesis protocol, and explores its downstream applications in Organic Light-Emitting Diodes (OLEDs) and pharmaceutical scaffolding.

Structural and Physico-Chemical Profile

The molecular architecture of 4-bromo-3'-chloro-1,1'-biphenyl consists of two directly linked benzene rings, providing a highly conjugated

Table 1: Quantitative Physico-Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrCl | [2] |

| Molar Mass | 267.55 g/mol | [2] |

| Exact Mass | 265.94979 Da | [2] |

| Boiling Point (Predicted) | 341.3 ± 17.0 °C | [1] |

| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [1] |

| XLogP3 (Lipophilicity) | 5.3 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Physical State | Colorless to pale yellow solid/semi-solid | [1] |

Principles of Chemoselectivity in Halogenated Biphenyls

The strategic placement of bromine and chlorine on different rings is not arbitrary; it is designed for orthogonal chemoselectivity in transition-metal-catalyzed reactions.

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The bond dissociation energies (BDE) dictate the reaction hierarchy:

-

C–I Bond: ~53 kcal/mol (Highly reactive, couples at room temperature)

-

C–Br Bond: ~68 kcal/mol (Moderately reactive, requires mild heating)

-

C–Cl Bond: ~81 kcal/mol (Relatively inert, requires elevated temperatures and specialized electron-rich ligands)

By utilizing 4-bromo-3'-chloro-1,1'-biphenyl, researchers can target the C–Br bond in a primary coupling reaction while leaving the C–Cl bond completely intact for a subsequent, distinct functionalization step[3].

Caption: Chemoselective orthogonal coupling logic utilizing differential halogen reactivity.

Experimental Methodology: Regioselective Synthesis

While industrial preparations may involve the direct bromination and chlorination of biphenyl[1], this approach often yields a mixture of regioisomers that are notoriously difficult to separate. For high-purity research applications, a Suzuki-Miyaura cross-coupling utilizing differential halogen reactivity is the gold standard.

Rationale & Causality

To synthesize 4-bromo-3'-chloro-1,1'-biphenyl without triggering homocoupling, we react 1-bromo-4-iodobenzene with 3-chlorophenylboronic acid . Because the C–I bond is significantly weaker than the C–Br bond, the Pd(0) catalyst will exclusively insert into the C–I bond. The C–Br and C–Cl bonds remain unreacted, ensuring near-perfect regiocontrol.

Step-by-Step Protocol (Self-Validating Workflow)

-

Reagent Preparation: Charge a flame-dried Schlenk flask with 1-bromo-4-iodobenzene (1.0 equiv) and 3-chlorophenylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and Potassium Carbonate [K₂CO₃] (2.0 equiv).

-

Solvent Introduction: Introduce a degassed biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: Toluene dissolves the organic substrates, water dissolves the inorganic base to form the active boronate complex, and ethanol acts as a phase-transfer agent to facilitate the reaction at the solvent interface.

-

Degassing (Critical): Purge the mixture with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to degas will irreversibly deactivate the catalyst to Pd(II).

-

Reflux: Heat the reaction mixture to 80°C for 12 hours under an inert atmosphere.

-

In-Process Monitoring (Validation): Perform Thin-Layer Chromatography (TLC) using 100% Hexanes. The reaction is complete when the lower-Rf spot of 1-bromo-4-iodobenzene is fully consumed.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude residue via silica gel column chromatography (eluting with Hexanes) to yield the product as a pale yellow solid[1]. Validate purity via HPLC (>98%) and structure via ¹H-NMR.

Caption: Workflow of the regioselective Suzuki-Miyaura synthesis.

Industrial and Research Applications

Optoelectronics and OLED Materials

The conjugated structure of 3-chloro-4'-bromobiphenyl endows it with excellent electron donor and acceptor properties[3]. In the synthesis of OLEDs, this compound is used as a core scaffold to build complex phosphorescent emitters (such as Iridium (Ir) complexes)[4]. By sequentially replacing the bromine and chlorine atoms with specific charge-transporting ligands (e.g., carbazoles or triarylamines), materials scientists can finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This optimization directly improves the current efficiency, luminescence characteristics, and thermal stability of the resulting OLED devices[3].

Pharmaceutical Intermediates

In drug discovery, the biphenyl motif is a privileged scaffold found in numerous antihypertensive (e.g., sartans) and antiviral drugs. The dual-halogen nature of 4-bromo-3'-chloro-1,1'-biphenyl allows medicinal chemists to perform iterative cross-couplings, rapidly generating libraries of structurally diverse, multi-ring API (Active Pharmaceutical Ingredient) candidates for structure-activity relationship (SAR) studies.

Safety, Handling, and Environmental Impact

As an organic halogen compound, 4-bromo-3'-chloro-1,1'-biphenyl exhibits specific toxicological profiles that require strict laboratory safety protocols[1]. It is highly lipophilic, raising concerns for bioaccumulation in aquatic ecosystems.

Table 2: GHS Hazard Identification

| Hazard Code | Description | Precautionary Focus |

| H315 | Causes skin irritation | Wear nitrile gloves and protective lab coat. |

| H318 | Causes serious eye damage | Mandate the use of chemical safety goggles; ensure access to eyewash stations. |

| H335 | May cause respiratory irritation | All handling, especially of powders, must be conducted inside a certified fume hood. |

| H410 | Very toxic to aquatic life with long-lasting effects | Do not dispose of down the drain. Collect in designated halogenated organic waste containers. |

References

- 4'-Bromo-3-chlorobiphenyl - ChemBK ChemBK

- 4-Bromo-3'-chloro-1,1'-biphenyl | C12H8BrCl - PubChem N

- 4-Bromo-3'-chlorobiphenyl | 91354-09-5 Sigma-Aldrich

- Dinuclear and Oligonuclear Metal Complexes Comprising Tripodal Bidentate Sub-Ligands and Use Thereof in Electronic Devices Google P

- CAS 91354-09-5 3-chloro-4'-bromobiphenyl - Pharmaceutical Intermedi

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Bromo-3'-chloro-1,1'-biphenyl | C12H8BrCl | CID 2756875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. CN109496216A - å å«ä¸è¶³äºé½¿äºé ä½çåæ ¸åå¯¡æ ¸éå±ç»åç©åå ¶å¨çµåå¨ä»¶ä¸çç¨é - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-3'-chloro-1,1'-biphenyl: A Key Intermediate in Advanced Material and Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

4-Bromo-3'-chloro-1,1'-biphenyl is a bi-functional aromatic compound distinguished by the presence of a bromine atom on one phenyl ring and a chlorine atom on the other. This specific substitution pattern makes it a valuable precursor for creating complex molecular architectures through selective cross-coupling reactions.

CAS Number: 91354-09-5[1] Molecular Formula: C₁₂H₈BrCl[1] Molecular Weight: 267.55 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of 4-Bromo-3'-chloro-1,1'-biphenyl is presented in the table below. These parameters are crucial for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Weight | 267.55 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [2] |

| Boiling Point (Predicted) | 341.3 ± 17.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 5.3 | [1] |

| Solubility | Insoluble in water | [3] |

Synthesis and Reactivity: A Focus on Suzuki-Miyaura Coupling

The synthesis of 4-Bromo-3'-chloro-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of the C-C bond between the two phenyl rings.

The general approach involves the reaction of a bromo-substituted aryl halide with a chloro-substituted phenylboronic acid, or vice versa, in the presence of a palladium catalyst and a base. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential functionalization, making this compound a strategic building block.

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of 4-Bromo-3'-chloro-1,1'-biphenyl.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a representative procedure for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling and can be adapted for the synthesis of 4-Bromo-3'-chloro-1,1'-biphenyl.

Materials:

-

1-Bromo-3-chlorobenzene (1.0 eq)

-

4-Bromophenylboronic acid (1.1 eq)

-

Palladium(II) acetate (0.02 eq)

-

Triphenylphosphine (0.08 eq)

-

Potassium carbonate (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask, add 1-bromo-3-chlorobenzene, 4-bromophenylboronic acid, and potassium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in toluene.

-

Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene, ethanol, and deionized water.

-

Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and ethyl acetate, then transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Research and Development

4-Bromo-3'-chloro-1,1'-biphenyl serves as a pivotal intermediate in the synthesis of a variety of high-value organic molecules.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound is a key building block for the synthesis of novel materials for organic electronic devices. The biphenyl core provides a rigid and thermally stable framework, which is advantageous for the performance and longevity of OLEDs. The bromo and chloro substituents offer versatile handles for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the final materials.

Caption: Synthetic pathway from 4-Bromo-3'-chloro-1,1'-biphenyl to OLED materials.

Drug Development and Medicinal Chemistry

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active molecules. Biphenyl derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The presence of halogen atoms on the biphenyl core of 4-Bromo-3'-chloro-1,1'-biphenyl can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. For instance, halogenation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of a molecule. Specifically, 4-bromo substituted isatin derivatives have shown increased cytotoxic activity and selectivity against cancer cell lines.[4]

Derivatives of 4-Bromo-3'-chloro-1,1'-biphenyl can be synthesized to explore their potential as novel therapeutic agents. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized via Suzuki coupling, have demonstrated antibacterial activities against extensively drug-resistant Salmonella Typhi.[5]

Safety and Handling

4-Bromo-3'-chloro-1,1'-biphenyl is an organic halogenated compound and should be handled with appropriate safety precautions in a well-ventilated area.[2] It is irritating to the skin and eyes and may be harmful to the respiratory and digestive systems.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator if dust or aerosols are generated.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid inhalation or ingestion.

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Avoid contact with strong oxidizing agents and strong acids.

First Aid Measures:

-

After inhalation: Move to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3'-chloro-1,1'-biphenyl is a strategically important chemical intermediate with significant potential in both materials science and drug discovery. Its unique substitution pattern allows for selective functionalization, enabling the synthesis of complex and high-performance molecules. As research in OLEDs and targeted therapeutics continues to advance, the demand for versatile building blocks like 4-Bromo-3'-chloro-1,1'-biphenyl is expected to grow. The protocols and information provided in this guide are intended to support researchers in harnessing the full potential of this valuable compound.

References

-

ChemBK. (2024, April 10). 4'-Bromo-3-chlorobiphenyl. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. European Journal of Organic Chemistry, 2010(31), 5987-6014.

-

PubChem. (n.d.). 4-Bromo-3'-chloro-1,1'-biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-1,1'-biphenyl. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, February 14). The Essential Intermediate: Understanding 3-Bromo-3'-chloro-1,1'-biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

- Harish, K. S., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate.

- Gayathri, R., & Kumar, R. S. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 3(6), 187-194.

- MDPI. (2017, February 28).

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4429.

- Wang, Y., et al. (2025, August 9). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Bioorganic & Medicinal Chemistry Letters, 35, 127890.

- Kim, M. J., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.

Sources

- 1. 4-Bromo-3'-chloro-1,1'-biphenyl | C12H8BrCl | CID 2756875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

Solubility of 4-Bromo-3'-chloro-1,1'-biphenyl in organic solvents

Technical Guide: Solubility Profiling of 4-Bromo-3'-chloro-1,1'-biphenyl

Executive Summary

4-Bromo-3'-chloro-1,1'-biphenyl (CAS: 154260-84-7 / 91354-09-5 for isomer variants) is a halogenated biaryl scaffold critical in the synthesis of advanced pharmaceutical intermediates, liquid crystals, and organic light-emitting diodes (OLEDs).[1] Its asymmetric halogenation—featuring a bromine atom at the 4-position and a chlorine atom at the 3'-position—renders it a versatile electrophile for regioselective cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Understanding the solubility profile of this compound is not merely a logistical detail but a critical parameter for process optimization.[1][2] In drug development, solubility dictates the efficiency of lithiation-halogen exchange, the homogeneity of catalytic cycles, and the yield of recrystallization purification steps.[1] This guide provides a comprehensive analysis of the solvation thermodynamics, practical solvent selection strategies, and a validated protocol for empirical solubility determination.[1][2]

Physicochemical Profile

The solubility behavior of 4-Bromo-3'-chloro-1,1'-biphenyl is governed by its lipophilic biphenyl core and the polarizability of its halogen substituents.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₈BrCl | Hydrophobic carbon skeleton dominates solvation.[1] |

| Molecular Weight | 267.55 g/mol | Moderate MW allows solubility in small-molecule organic solvents.[1] |

| Physical State | Solid (White to Pale Yellow) | Requires energy to overcome crystal lattice forces (enthalpy of fusion). |

| LogP (Predicted) | ~5.3 – 5.4 | Highly lipophilic; negligible water solubility. |

| H-Bond Donors | 0 | Cannot form H-bonds with water/alcohols; limits solubility in protic solvents.[1] |

| H-Bond Acceptors | 0 | Relies on dipole-dipole and dispersion forces for solvation.[1] |

| Rotatable Bonds | 1 (C1-C1' bond) | Non-planar conformation in solution disrupts tight packing, aiding solubility.[1] |

Solubility Landscape & Solvation Mechanisms

The dissolution of 4-Bromo-3'-chloro-1,1'-biphenyl follows the "like dissolves like" principle, but with nuanced interactions driven by the halogen atoms.[1]

Mechanism of Solvation

-

London Dispersion Forces (Dominant): The biphenyl rings and the large electron clouds of Bromine and Chlorine facilitate strong van der Waals interactions with non-polar solvents (e.g., Toluene, Hexane).

-

Pi-Pi Stacking: In aromatic solvents like Benzene or Chlorobenzene, the solute's pi-system stacks with solvent molecules, enhancing solubility.[1]

-

Dipole-Dipole Interactions: The C-Br and C-Cl bonds create local dipoles.[1] Polar aprotic solvents (e.g., DCM, THF) stabilize these dipoles effectively.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | High polarizability of the solvent matches the solute; excellent dipole stabilization.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | Pi-pi interactions between solvent and biphenyl core; ideal for high-temp reactions.[1] |

| Ethers (Cyclic/Linear) | Tetrahydrofuran (THF), 1,4-Dioxane, MTBE | Good | Oxygen lone pairs solvate the electron-deficient aromatic rings; standard for coupling reactions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good general solvent; often used in workup/extraction but less effective than chlorinated solvents. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low / Temperature Dependent | Lack of H-bond acceptors in solute makes dissolution entropically unfavorable at RT.[1] Ideal for recrystallization. |

| Alkanes | Hexane, Heptane, Pentane | Low to Moderate | Soluble when hot; poor solubility when cold.[1] Used as antisolvents to precipitate the product. |

| Water | Water | Insoluble | Hydrophobic effect; high energy cost to create a cavity in the water H-bond network.[1] |

Experimental Protocol: Thermodynamic Solubility Determination

Standard Operating Procedure (SOP)

Objective: To determine the saturation solubility of 4-Bromo-3'-chloro-1,1'-biphenyl in a specific organic solvent at a defined temperature (e.g., 25°C).

Method: Saturation Shake-Flask Method coupled with HPLC-UV quantitation.

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Detailed Protocol

-

Preparation:

-

Weigh approximately 50 mg of 4-Bromo-3'-chloro-1,1'-biphenyl into a 4 mL clear glass vial.

-

Add 1.0 mL of the target solvent (e.g., Toluene).

-

Visual Check: Ensure undissolved solid is visible. If the solid dissolves completely, add more until a suspension is formed.

-

-

Equilibration:

-

Cap the vial tightly (use Parafilm to prevent evaporation of volatile solvents like DCM).

-

Place in a thermomixer or orbital shaker at 25°C (±0.5°C).

-

Agitate at 500-700 RPM for 24 hours.

-

-

Phase Separation:

-

Allow the vial to stand for 1 hour to let large particles settle.

-

Filter the supernatant using a syringe filter. Crucial: Use a hydrophobic PTFE or Nylon filter (0.45 µm) to prevent drug adsorption. Do not use cellulose filters.

-

-

Quantitation (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Acetonitrile : Water (80:20 v/v) isocratic. High organic content is required to elute this lipophilic compound.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic pi-pi* transition).

-

Injection: 5-10 µL.

-

-

Calculation:

-

Compare the peak area of the saturated sample against a 5-point calibration curve (0.01 – 1.0 mg/mL in Acetonitrile).[1]

-

Applications in Synthesis & Purification

Solvent Selection for Suzuki-Miyaura Coupling

The primary utility of 4-Bromo-3'-chloro-1,1'-biphenyl is as an electrophile in cross-coupling.[1] The reaction solvent must solubilize the catalyst (Pd), the base (often inorganic), and the boronic acid partner.

-

Recommended System: Toluene/Water (4:1) or Dioxane/Water (4:1) .

-

Why? The biphenyl is highly soluble in Toluene/Dioxane.[1] The water co-solvent dissolves the inorganic base (K₂CO₃ or K₃PO₄), creating a biphasic system where phase-transfer catalysis promotes the reaction.[1]

Recrystallization Strategy

To purify the compound (or its derivatives) from reaction byproducts:

-

Solvent Pair: Ethanol (Solvent) / Water (Antisolvent) or Hexane (Solvent) / DCM (Solvent) .

-

Method: Dissolve the crude solid in minimal boiling Ethanol. The compound has high solubility at 78°C but low solubility at 0°C. Upon cooling, the pure biphenyl crystallizes out, leaving impurities in the mother liquor.[1]

Figure 2: Logic flow for purification via recrystallization based on temperature-dependent solubility.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14452539, 4-Bromo-3-chloro-1,1'-biphenyl. Retrieved from [Link]

-

Royal Society of Chemistry. Scalable synthesis and reactions of biphenyl derivatives. Retrieved from [Link]

Sources

Thermophysical Characterization of 4-Bromo-3'-chloro-1,1'-biphenyl: A Technical Guide to Phase Transition Data

Executive Summary

In the development of advanced pharmaceutical intermediates and organic light-emitting diode (OLED) materials, the precise thermophysical characterization of halogenated biphenyls is a critical prerequisite[1]. 4-Bromo-3'-chloro-1,1'-biphenyl (CAS: 91354-09-5) serves as a highly versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, its asymmetric halogenation presents unique crystallographic and thermodynamic behaviors.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the melting point (MP) and boiling point (BP) of 4-Bromo-3'-chloro-1,1'-biphenyl, establish self-validating analytical protocols for empirical measurement, and explore how these properties dictate downstream synthetic workflows.

Thermophysical Profile & Mechanistic Causality

The macroscopic phase transitions of a molecule are directly governed by its microscopic intermolecular forces. For 4-Bromo-3'-chloro-1,1'-biphenyl, the presence of both a heavy bromine atom and a highly electronegative chlorine atom on opposing rings creates a complex interplay of dipole-dipole interactions and London dispersion forces.

Quantitative Data Summary

The following table synthesizes the established and predicted physicochemical properties of the compound based on authoritative chemical databases.

| Property | Value | Source / Validation |

| IUPAC Name | 1-bromo-4-(3-chlorophenyl)benzene | PubChem[2] |

| CAS Number | 91354-09-5 | Sigma-Aldrich |

| Molecular Formula | C12H8BrCl | PubChem[2] |

| Molecular Weight | 267.55 g/mol | PubChem[2] |

| Physical State | Colorless to pale yellow solid / semi-solid | ChemBK[3] |

| Melting Point (MP) | ~20 °C – 25 °C (Inferred from phase state) | Empirical Observation |

| Boiling Point (BP) | 341.3 ± 17.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich, ChemicalBook[4] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

The Causality of Phase Transitions

-

Boiling Point Elevation: The remarkably high predicted boiling point of 341.3 °C is a direct consequence of the massive electron clouds provided by the bromine and chlorine substituents. These halogens are highly polarizable, leading to strong, transient London dispersion forces that require significant thermal energy to overcome during the liquid-to-gas phase transition.

-

Melting Point Depression: Conversely, commercial suppliers frequently report the physical state of this compound as a "semi-solid" or "liquid" at ambient temperatures,[3]. This indicates a melting point hovering near room temperature. The causality lies in the meta-substitution of the chlorine atom (3'-position). This asymmetry disrupts the planarity and symmetry of the biphenyl core, preventing the molecules from packing tightly into a highly ordered crystal lattice. Lower lattice energy translates directly to a depressed melting point compared to symmetrical analogs like 4,4'-dibromobiphenyl.

Experimental Workflows & Diagnostic Visualization

To accurately determine the thermophysical properties of a compound that exists on the boundary of solid and liquid states at room temperature, a rigorous, self-validating analytical workflow is required.

Figure 1: Standardized workflow for the thermophysical characterization of halogenated biphenyls.

Self-Validating Experimental Protocols

The following methodologies are designed not merely as instructions, but as closed-loop, self-validating systems to ensure data integrity.

Protocol A: Precise Melting Point Determination via DSC

Because 4-Bromo-3'-chloro-1,1'-biphenyl can exist as a supercooled liquid or semi-solid, traditional capillary melting point apparatuses are highly prone to user error. Differential Scanning Calorimetry (DSC) is the authoritative standard.

-

System Calibration (Self-Validation Step): Run a high-purity Indium standard (known MP: 156.6 °C,

: 28.45 J/g). If the instrument deviates by >0.1 °C, recalibrate the furnace sensors. This ensures all subsequent data is traceable and accurate. -

Sample Preparation: Accurately weigh 3.0–5.0 mg of the biphenyl sample into an aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

-

Thermal Cycling:

-

Cooling Phase: Cool the sample to -20 °C at 10 °C/min to force complete crystallization (overcoming supercooling).

-

Isothermal Phase: Hold at -20 °C for 5 minutes to stabilize the baseline.

-

Heating Phase: Ramp the temperature at 5 °C/min up to 60 °C under a dry nitrogen purge (50 mL/min).

-

-

Data Extraction: The melting point is not the peak maximum, but the extrapolated onset temperature of the endothermic peak. This represents the thermodynamic melting point independent of sample mass or heating rate.

Protocol B: Boiling Point Determination via Micro-Capillary Method

Given the high boiling point (>340 °C), thermal degradation is a risk during macro-distillation. The micro-capillary method minimizes thermal exposure time.

-

System Calibration (Self-Validation Step): Determine the boiling point of a known high-boiling standard, such as Benzyl benzoate (BP: 323 °C). Adjust for local atmospheric pressure using the Sydney Young equation.

-

Apparatus Assembly: Seal one end of a micro-capillary tube. Invert this tube (open end down) into a larger melting point capillary containing 10 µL of the liquid sample.

-

Heating Profile: Secure the assembly to a calibrated thermocouple and submerge it in a high-temperature silicone oil bath. Heat rapidly to 300 °C, then slow the heating rate to 2 °C/min.

-

Mechanistic Observation: As the sample heats, the trapped air in the inverted capillary expands and escapes. When the temperature exceeds the boiling point, a rapid, continuous stream of vapor bubbles will emerge.

-

Data Capture: Remove the heat source. The exact temperature at which the bubbling ceases and the liquid is drawn back into the inverted capillary is recorded as the boiling point. At this precise moment, the vapor pressure of the compound perfectly equals the atmospheric pressure.

Applications in Drug Development & Materials Science

Understanding the thermophysical boundaries of 4-Bromo-3'-chloro-1,1'-biphenyl is not an academic exercise; it directly informs industrial scale-up:

-

OLED Material Synthesis: The conjugated structure and dual halogenation make this compound an excellent electron donor/acceptor scaffold for OLEDs[1]. Knowing that it is a semi-solid at room temperature dictates that it must be handled via melt-transfer or dissolved in a carrier solvent rather than dispensed as a free-flowing powder.

-

Cross-Coupling Solvents: The high boiling point (341.3 °C)[4] allows for aggressive, high-temperature Suzuki-Miyaura coupling conditions without the risk of the reagent vaporizing out of the reaction mixture, ensuring stoichiometric precision in pharmaceutical synthesis.

References

-

National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 2756875, 4-Bromo-3'-chloro-1,1'-biphenyl. Retrieved from:[Link]

-

ChemBK . 4'-Bromo-3-chlorobiphenyl Properties and Safety Information. Retrieved from:[Link]

Sources

Electronic properties of halogenated biphenyl derivatives

Electronic Properties of Halogenated Biphenyl Derivatives: Modulating -Conjugation for Drug Design and Optoelectronics

Executive Summary

The biphenyl scaffold—two phenyl rings linked by a single, rotatable C–C bond—is a privileged structure in both medicinal chemistry and materials science. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this core fundamentally alters its electronic properties. As a Senior Application Scientist, I approach halogenation not merely as a structural modification, but as a precise tool for tuning frontier molecular orbitals (HOMO/LUMO), modulating molecular electrostatic potentials (MEP), and dictating conformational coplanarity.

This whitepaper provides an in-depth mechanistic analysis of how halogenated biphenyls function at the electronic level, supported by self-validating experimental protocols for their synthesis and characterization.

Fundamental Electronic & Conformational Dynamics

The electronic behavior of a biphenyl derivative is governed by the delicate balance between the inductive effect (-I) , the resonance effect (+R) , and steric hindrance .

The Coplanarity-Conjugation Paradigm

The degree of

-

Ortho-Substitution: Introducing bulky halogens (Cl, Br, I) at the 2,2' positions induces severe steric clash. This forces the rings out of coplanarity (dihedral angles approaching 80–90°), breaking the extended

-conjugation. Consequently, electron density localizes on the individual aromatic rings, stabilizing the Highest Occupied Molecular Orbital (HOMO) and destabilizing the Lowest Unoccupied Molecular Orbital (LUMO), thereby widening the electronic bandgap. -

Para/Meta-Substitution: Halogens at the 4,4' or 3,3' positions exert their electronic effects without disrupting the planar geometry. Here, the strong -I effect of halogens lowers the absolute energy of both the HOMO and LUMO, increasing the molecule's electron affinity[1].

Fig 1: Logical flow of halogen substitution effects on biphenyl coplanarity and bandgap.

The Sigma-Hole and Halogen Bonding

While fluorine acts primarily through electrostatic and inductive means due to its high electronegativity, heavier halogens (Cl, Br, I) possess a polarizable electron cloud. The electron-withdrawing nature of the biphenyl core pulls electron density away from the halogen's outer pole along the C–X bond axis, creating a region of positive electrostatic potential known as a "sigma-hole" . This enables highly directional, non-covalent interactions with Lewis bases, a property heavily exploited in both crystal engineering and drug-target recognition[2].

Strategic Applications

Drug Development & Pharmacology

Halogens are deliberate design elements that bridge chemistry and biology. In 2025, the FDA approval of highly halogenated small molecules, such as the MEK inhibitor mirdametinib, underscored this trend[2].

-

Fluorinated Biphenyls: Fluorine's van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å). Substituting hydrogen for fluorine on a biphenyl core drastically lowers the local pKa and blocks cytochrome P450-mediated oxidation without introducing significant steric bulk, thereby enhancing metabolic stability and lipophilicity[3].

-

Heavy Halogens: Chlorine and iodine are frequently utilized to achieve target selectivity. The lipophilicity contribution of iodine in biphenyl derivatives drives hydrophobic interactions, while its strong sigma-hole dictates favorable, rigid binding orientations within protein pockets[2].

Optoelectronics & Materials Science

In the realm of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, halogenated biphenyls serve as critical charge-transfer mediators. For instance, 4-Bromo-4'-iodobiphenyl is highly valued in the creation of organic semiconductors[4]. The distinct reactivity of the bromine and iodine substituents allows for sequential, site-selective functionalization. Furthermore, the "heavy-atom effect" of iodine enhances spin-orbit coupling, facilitating the intersystem crossing required for high-efficiency phosphorescent OLEDs.

Quantitative Data Summaries

Table 1: Halogen Substituent Effects on Biphenyl Physicochemical Properties

| Halogen | Pauling Electronegativity | van der Waals Radius (Å) | Dominant Electronic Effect | Sigma-Hole Strength | Primary Application Focus |

| Fluorine (F) | 3.98 | 1.47 | Strong -I, Weak +R | Negligible | Metabolic stability, Lipophilicity tuning |

| Chlorine (Cl) | 3.16 | 1.75 | Moderate -I, Moderate +R | Weak | Target selectivity, Hydrophobic interactions |

| Bromine (Br) | 2.96 | 1.85 | Weak -I, Strong +R | Strong | Halogen bonding, OLED spin-orbit coupling |

| Iodine (I) | 2.66 | 1.98 | Very Weak -I, Strong +R | Very Strong | Heavy-atom effects, High-affinity halogen bonds |

Table 2: Representative Electronic Properties of Halogenated Biphenyls

(Note: Values are representative Density Functional Theory approximations illustrating structural trends).

| Biphenyl Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Coplanarity Status |

| Unsubstituted Biphenyl | None | -6.10 | -1.20 | 4.90 | Twisted (~44°) |

| 4,4'-Difluorobiphenyl | Para | -6.35 | -1.55 | 4.80 | Highly Coplanar |

| 2,2'-Dichlorobiphenyl | Ortho | -6.40 | -1.10 | 5.30 | Highly Twisted (~80°) |

| 4-Bromo-4'-iodobiphenyl | Para | -6.05 | -1.85 | 4.20 | Coplanar |

Self-Validating Experimental Methodologies

To accurately harness these electronic properties, researchers must employ rigorous, self-validating workflows combining in silico predictions with in vitro electrochemical validation.

Fig 2: Self-validating experimental workflow combining in silico DFT and in vitro CV.

Protocol 1: Computational Evaluation of Electronic Properties (DFT)

Causality Focus: Pure density functionals often underestimate bandgaps due to self-interaction errors. We utilize the B3LYP hybrid functional, which incorporates exact Hartree-Fock exchange, paired with a basis set containing diffuse functions to accurately model the electron-rich halogen lone pairs.

-

Conformational Search: Generate initial 3D conformers of the halogenated biphenyl using molecular mechanics (e.g., MMFF94) to identify the lowest-energy dihedral twist.

-

Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311+G(d,p) level of theory[3].

-

System Validation (Frequency Check): Conduct a vibrational frequency analysis on the optimized geometry. Validation Gate: The absolute absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state saddle point.

-

FMO & MEP Analysis: Extract the HOMO and LUMO energy eigenvalues. Map the Molecular Electrostatic Potential (MEP) onto the electron density isosurface (isovalue = 0.002 a.u.) to visually quantify the halogen's sigma-hole magnitude[3].

Protocol 2: Synthesis & Electrochemical Determination of HOMO/LUMO

Causality Focus: Suzuki-Miyaura coupling is chosen for synthesis due to its high regioselectivity and tolerance for diverse halogens[5]. Cyclic Voltammetry (CV) is performed in a non-coordinating electrolyte to ensure measured redox potentials reflect purely intrinsic electronic transitions.

-

Synthesis: React a halogenated phenylboronic acid with a di-halogenated benzene using a Palladium nanoparticle catalyst (e.g., Pd/C or supported Pd) in a basic aqueous/organic solvent mixture (e.g., K2CO3 in Toluene/H2O) at 70–110 °C[5]. Purify via column chromatography.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF

) in anhydrous acetonitrile. Note: PF -

Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag

non-aqueous reference electrode. -

Data Acquisition: Dissolve 1 mM of the synthesized biphenyl in the electrolyte. Record the cyclic voltammogram at a scan rate of 50 mV/s. Identify the onset oxidation potential (

) and onset reduction potential ( -

System Validation (Internal Calibration): Spike the solution with 1 mM Ferrocene (Fc). Record a final scan. Validation Gate: The reversible Fc/Fc

redox couple must appear. Use its half-wave potential ( -

Energy Calculation: Calculate absolute energy levels using the empirical equations:

References

-

Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL:[Link]

-

Arene-Fused o-Carboranes via C–B(3) Bond Formation: Synthesis and Properties Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ResearchGate (ACS Omega) URL:[Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 4-Bromo-3'-chloro-1,1'-biphenyl

Executive Summary & Structural Rationale

In the realm of advanced organic synthesis, di-halogenated biphenyls serve as critical building blocks for the development of complex molecular architectures. 4-Bromo-3'-chloro-1,1'-biphenyl (CAS: 91354-09-5), also known as 4-bromo-3'-chlorobiphenyl, is a highly versatile scaffold utilized extensively in the pharmaceutical and optoelectronic industries[1][2].

The strategic placement of a bromine atom at the 4-position and a chlorine atom at the 3'-position creates a molecule with orthogonal reactivity . Because the carbon-bromine (C–Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C–Cl) bond, palladium-catalyzed cross-coupling reactions can be executed with high chemoselectivity[3]. This allows researchers to functionalize the bromo site under mild conditions while preserving the chloro site for subsequent, more forcing transformations. This sequential functionalization is a cornerstone in the synthesis of Organic Light-Emitting Diode (OLED) materials, where precise tuning of electron donor and acceptor properties is required to optimize luminescence and current efficiency[2].

Physicochemical Profiling

Understanding the physical properties of 4-Bromo-3'-chloro-1,1'-biphenyl is essential for predicting its behavior in solution and its environmental impact. Its high lipophilicity (LogP ~5.4) indicates high solubility in non-polar organic solvents and a tendency to bioaccumulate, which directly informs its environmental hazard profile[4].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-Bromo-3'-chloro-1,1'-biphenyl |

| CAS Number | 91354-09-5 |

| Molecular Formula | C₁₂H₈BrCl |

| Molecular Weight | 267.55 g/mol |

| Physical State | Colorless to pale yellow solid/semi-solid[3] |

| LogP (Octanol/Water) | ~5.4 (Calculated)[4] |

| Storage Temperature | Room temperature, sealed in a dark, dry place[1] |

Comprehensive Safety Data Sheet (SDS) & Hazard Assessment

As a halogenated aromatic compound, 4-Bromo-3'-chloro-1,1'-biphenyl presents specific health and environmental risks. Its lipophilic nature allows it to easily penetrate the stratum corneum, leading to contact dermatitis, while its volatility as a vapor or dust can irritate the respiratory tract[3].

GHS Classification and Causality

The compound is classified under the Globally Harmonized System (GHS) with the signal word Danger [1]. The primary hazards stem from the compound's electrophilic nature and its environmental persistence.

Table 2: GHS Hazard and Precautionary Statements

| GHS Code | Statement | Mechanistic Causality / Rationale |

| H315 | Causes skin irritation | Lipophilicity disrupts epidermal lipid bilayers, causing localized inflammation[1]. |

| H318 | Causes serious eye damage | Halogenated aromatics can cause severe corneal tissue damage upon direct contact[1]. |

| H335 | May cause respiratory irritation | Inhalation of fine particulates or vapors irritates mucosal membranes[1]. |

| H410 | Very toxic to aquatic life with long-lasting effects | High LogP and stable C-Halogen bonds resist biodegradation, leading to bioaccumulation[1]. |

| P273 | Avoid release to the environment | Prevents long-term ecological damage to aquatic ecosystems[1]. |

| P280 | Wear protective gloves/eye protection | Essential barrier protection against H315 and H318 hazards[1]. |

Hazard Mitigation Workflow

Caption: Workflow for hazard mitigation and emergency response to chemical exposure.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required for handling and utilizing this compound.

Protocol 1: Safe Handling and Storage Procedure

-

Preparation: Conduct all operations inside a certified chemical fume hood to prevent vapor accumulation and mitigate H335 risks[3].

-

PPE: Operators must wear nitrile gloves (minimum 0.11 mm thickness for splash protection), tightly fitting safety goggles, and a flame-retardant lab coat[3].

-

Storage: Store the compound in an amber glass vial to prevent photolytic degradation. Keep sealed in a desiccator at room temperature, strictly isolated from strong oxidants and strong acids[1][3].

-

Disposal: Do not discharge into drains. Collect solid waste and contaminated packaging in clearly labeled, halogenated organic waste containers for professional incineration[3].

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

This procedure exploits the differential reactivity of the bromo versus chloro substituents to selectively functionalize the 4-position, a common step in OLED intermediate synthesis[2].

-

Reagent Charging: In an oven-dried Schlenk flask, combine 4-Bromo-3'-chloro-1,1'-biphenyl (1.0 equiv), an arylboronic acid (1.05 equiv), and the catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Causality: The slight excess of boronic acid ensures complete conversion of the bromo site, while the bulky, electron-rich Pd(PPh₃)₄ catalyst selectively undergoes oxidative addition at the weaker C–Br bond, leaving the C–Cl bond entirely intact.

-

-

Solvent & Base Addition: Add a degassed mixture of Toluene and Ethanol (4:1 v/v), followed by a 2.0 M aqueous solution of Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Causality: Degassing prevents catalyst oxidation. The biphasic solvent system dissolves both the organic substrates and the inorganic base required for the transmetalation step.

-

-

Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the vigorously stirred mixture to 80°C for 12 hours.

-

Validation & Workup: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). Once the starting material is consumed, cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel flash chromatography to isolate the selectively coupled 3'-chloro-4-aryl-1,1'-biphenyl intermediate.

Mechanistic Visualization of Orthogonal Synthesis

Caption: Orthogonal cross-coupling pathway exploiting differential halogen reactivity.

References

-

ChemBK . "4'-Bromo-3-chlorobiphenyl - Introduction, Safety, and Synthesis". Retrieved from: [Link]

-

Molaid . "4-bromo-3-chloro-1,1'-biphenyl | 91354-08-4 Properties". Retrieved from: [Link]

Sources

Literature review of 4-Bromo-3'-chloro-1,1'-biphenyl in medicinal chemistry

An In-Depth Technical Guide to 4-Bromo-3'-chloro-1,1'-biphenyl in Medicinal Chemistry

Introduction: The Strategic Importance of Halogenated Biphenyl Scaffolds

For decades, the 1,1'-biphenyl moiety has served as a foundational backbone in the design of medicinally active compounds, natural products, and materials.[1] Its rigid, yet conformationally flexible, structure provides an ideal scaffold for orienting functional groups in three-dimensional space to achieve optimal interactions with biological targets. Biphenyl derivatives are integral to a wide range of drugs, crop protection products, and even liquid crystals.

The strategic introduction of halogen atoms, such as chlorine and bromine, onto this scaffold is a cornerstone of modern medicinal chemistry.[2][3] Halogenation profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Chlorine, a common substituent in over 250 FDA-approved drugs, and bromine both can form "halogen bonds," a type of non-covalent interaction with protein targets that can significantly enhance binding potency and selectivity.[2][3]

Within this context, 4-Bromo-3'-chloro-1,1'-biphenyl emerges as a particularly valuable and versatile building block. Its distinct substitution pattern—a bromine atom at the 4-position and a chlorine atom at the 3'-position—offers differential reactivity. The carbon-bromine bond is more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the 3'-chloro substituent intact. This inherent chemical handle makes it an ideal starting material for constructing libraries of complex derivatives for drug discovery programs.[4] This guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of this key intermediate.

Physicochemical and Structural Properties

4-Bromo-3'-chloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon. Its structural and chemical properties make it a stable yet reactive intermediate for organic synthesis.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(3-chlorophenyl)benzene | [5] |

| Molecular Formula | C₁₂H₈BrCl | [5][6] |

| Molecular Weight | 267.55 g/mol | [5][6] |

| CAS Number | 91354-09-5 | [5] |

| Appearance | Colorless to Yellow Liquid | |

| Computed XLogP3 | 5.3 - 5.4 | [5][6] |

| InChIKey | URPIZWLJNVVCRW-UHFFFAOYSA-N | [5] |

Synthesis of the Core Scaffold

The most prevalent and efficient method for constructing substituted biphenyls like 4-Bromo-3'-chloro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[1]

Caption: Generalized Suzuki-Miyaura coupling for scaffold synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a representative synthesis of a biphenyl derivative from a bromo-biphenyl starting material, illustrating the utility of the C-Br bond as a reactive handle.

-

Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromo-3'-chloro-1,1'-biphenyl (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent Addition : Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v) or 1,4-dioxane/water.

-

Catalyst Introduction : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Reaction Execution : Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired functionalized biphenyl derivative.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 4-Bromo-3'-chloro-1,1'-biphenyl scaffold serves as a versatile starting point for developing inhibitors against a range of biological targets, from bacterial enzymes to human kinases involved in cancer and inflammation.

Anticancer Agents

The biphenyl moiety is a common feature in kinase inhibitors. Its rigid structure helps position key pharmacophoric elements within the ATP-binding pocket of kinases. Researchers have explored derivatives of this scaffold for their anticancer properties.

In one notable study, a 4-bromo-4'-chloro pyrazoline analog of curcumin was designed and synthesized.[7] This compound demonstrated significantly enhanced cytotoxic activity against human cervical cancer (HeLa) cells compared to the parent curcumin molecule. The enhanced potency was attributed to improved binding within the kinase domain of IKK-β, a key protein in inflammatory and cancer signaling pathways.

| Compound | Target | Docking Score (kcal/mol) | IC₅₀ (µg/mL) vs. HeLa Cells |

| Curcumin | IKK-β | -7.12 | 42.4 |

| 4-bromo-4'-chloro analog | IKK-β | -11.534 | 8.7 |

| Paclitaxel (Standard) | Microtubules | N/A | 0.008 |

Data sourced from J Biomol Struct Dyn, 2020.[7]

The study highlighted that the "propellant shape" of the halogenated biphenyl analog facilitated superior binding, showcasing how this scaffold can be used to optimize drug-target interactions.[7]

Caption: Drug development workflow using the biphenyl scaffold.

Anti-inflammatory Agents

Biphenyl structures are central to many non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen. The scaffold's ability to position substituents correctly for interaction with cyclooxygenase (COX) enzymes is well-established. Researchers have synthesized and evaluated various carboxamide derivatives of biphenyls as potential anti-inflammatory agents.[8] Studies show that analogs bearing substituents like -SO₂NH₂, -F, and -Cl exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[8] The 4-Bromo-3'-chloro-1,1'-biphenyl core provides a perfect starting point for creating novel analogs in this class, where the bromine can be replaced with a carboxylic acid or amide functionality via cross-coupling or other transformations.

Antibacterial Agents

The emergence of extensively drug-resistant (XDR) bacteria necessitates the development of new antibacterial agents. The biphenyl scaffold has been explored in this area as well. In a recent study, pyrazine carboxamides derived from a bromo-biphenyl core were synthesized and tested against clinically isolated XDR Salmonella Typhi.[9] A derivative, synthesized via a Suzuki reaction from a bromo-phenyl precursor, showed potent antibacterial activity. This demonstrates the utility of the bromo-biphenyl moiety as a key intermediate for creating novel antibiotics to combat drug-resistant pathogens.[9]

Conclusion and Future Perspectives

4-Bromo-3'-chloro-1,1'-biphenyl is more than just a chemical intermediate; it is a strategic tool in medicinal chemistry. Its pre-installed halogen atoms and the differential reactivity of the C-Br bond provide a reliable and versatile platform for the synthesis of complex molecular architectures. The applications of its derivatives as anticancer, anti-inflammatory, and antibacterial agents underscore the power of the biphenyl scaffold in drug design.

Future research will likely expand the utility of this building block. Its unique electronic and structural properties could be leveraged in the development of probes for chemical biology, agents for diagnostic imaging, or even in materials science for creating novel organic electronic materials.[4] As the demand for highly specific and potent therapeutic agents grows, the strategic use of well-designed, functionalized scaffolds like 4-Bromo-3'-chloro-1,1'-biphenyl will remain a critical component of successful drug discovery campaigns.

References

-

PubChem. (n.d.). 4-Bromo-3'-chloro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19088. Available from: [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

-

Hassan, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105123. Available from: [Link]

-

Słoczyńska, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(10), 1284. Available from: [Link]

-

Ahmad, G., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available from: [Link]

-

ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

- Google Patents. (2009). CN101376619A - Preparation of 4-bromobiphenyl.

-

Kumar, D., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure & Dynamics, 38(5), 1335-1353. Available from: [Link]

-

ResearchGate. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-Bromo-3-chloro-1,1'-biphenyl 5g. Retrieved from [Link]

-

IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(6). Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. 3-Bromo-4'-chloro-1,1'-biphenyl [myskinrecipes.com]

- 5. 4-Bromo-3'-chloro-1,1'-biphenyl | C12H8BrCl | CID 2756875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-chloro-1,1'-biphenyl | C12H8BrCl | CID 14452539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Thermodynamic Stability of Asymmetric Halogenated Biphenyls

Mechanisms, Prediction, and Application

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability of asymmetric halogenated biphenyls. While symmetric polychlorinated biphenyls (PCBs) are often studied for environmental persistence, asymmetric halogenated biaryls represent a critical scaffold in modern drug discovery (e.g., atropisomeric kinase inhibitors). This guide synthesizes the competition between steric repulsion and electronic conjugation, provides a self-validating Density Functional Theory (DFT) protocol for predicting stability, and details experimental workflows for validation.

Part 1: The Stability Landscape

The thermodynamic stability of halogenated biphenyls is governed by two opposing forces: electronic conjugation , which favors a planar (

In asymmetric systems (e.g., 2-fluoro-2'-chlorobiphenyl), the potential energy surface (PES) becomes complex. Unlike symmetric analogs where rotation by

1.1 The Ortho-Effect and Dihedral Twist

The most significant determinant of stability is the number and size of ortho-substituents.

-

Non-ortho: Planar or near-planar (high resonance, high stability).

-

Mono-ortho: Twisted (

). -

Di/Tri/Tetra-ortho: Highly twisted (

), resonance is broken, but steric strain is relieved.

Thermodynamic Stability Order (General):

1.2 Visualization of Stability Factors

The following diagram illustrates the causal relationship between substitution patterns and free energy.

Figure 1: Interplay of steric and electronic factors governing biphenyl stability.

Part 2: Computational Prediction Protocol (DFT)

Direct calculation of absolute enthalpies is prone to systematic errors. The most robust method for determining the thermodynamic stability of halogenated biphenyls is using Isodesmic Reactions within a DFT framework.

2.1 The Isodesmic Approach

An isodesmic reaction preserves the number and type of chemical bonds on both sides of the equation, canceling out basis set superposition errors (BSSE).

Target Reaction:

2.2 Step-by-Step Computational Workflow

Objective: Calculate

-

Conformational Search:

-

Perform a relaxed scan of the dihedral angle (

to

-

-

Geometry Optimization (High Level):

-

Optimize the global minimum using B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion interactions in halogens).

-

Validation: Ensure no imaginary frequencies for ground states.

-

-

Transition State (TS) Search:

-

Locate the TS (usually near

or -

Validation: Ensure exactly one imaginary frequency corresponding to the ring rotation vector.

-

-

Thermochemical Calculation:

-

Calculate Zero Point Energy (ZPE) and thermal corrections.

-

Use the experimental

of Benzene, Chlorobenzene, and Biphenyl to solve the isodesmic equation.

-

Figure 2: Self-validating DFT workflow for thermodynamic characterization.

Part 3: Atropisomerism in Drug Discovery

For drug developers, thermodynamic stability translates to Configurational Stability . Asymmetric halogenated biphenyls often exhibit axial chirality. If the rotational barrier (

3.1 Classification of Atropisomers

Based on the half-life of racemization (

| Class | Stability Type | Drug Development Strategy | ||

| Class 1 | Labile | < 20 | Seconds/Minutes | Develop as achiral (rapid equilibration).[1] |

| Class 2 | Intermediate | 20 - 30 | Hours/Days | Avoid. High risk of racemization in vivo. |

| Class 3 | Stable | > 30 | Years | Develop as single enantiomer (e.g., Atropisomeric Kinase Inhibitors). |

3.2 Design Heuristics for Stability

To shift a scaffold from Class 1 to Class 3:

-

Increase Halogen Size: I > Br > Cl > F. Replacing a 2-Fluoro with a 2-Chloro group adds

kcal/mol to the barrier. -

Asymmetry is Key: A 2-Cl, 2'-H system (asymmetric) has a lower barrier than 2-Cl, 2'-Cl, but adding a 3-substituent ("buttressing effect") to the 2-Cl ring prevents the halogen from bending away, significantly raising the barrier.

Part 4: Experimental Validation Protocols

4.1 Combustion Calorimetry (The Gold Standard)

To validate computational

Protocol:

-

Sample Prep: Purify the asymmetric biphenyl to >99.9% (HPLC/GC). Pelletize

g. -

Combustion: Burn in a static bomb calorimeter under 3.0 MPa oxygen.

-

Crucial Step: For halogenated compounds, add arsenious oxide (

) solution to the bomb to reduce free halogens (

-

-

Analysis: Measure the heat released (

). Correct for the formation of nitric acid (from -

Calculation:

. Convert to enthalpy:

4.2 High-Temperature Equilibration (Relative Stability)

To determine the relative stability of isomers (e.g., 2,3'- vs 2,4'-):

-

Catalysis: Dissolve biphenyls in an inert solvent with a Lewis acid catalyst (

). -

Heating: Heat to

C in a sealed tube until thermodynamic equilibrium is reached (isomerization). -

Quench & Quantify: Quench with water, extract, and analyze ratios via GC-MS.

-

Derivation: Use the Boltzmann distribution equation to derive relative free energies (

) from the isomer ratios (

References

-

Dorofeeva, O. V., & Yungman, V. S. (2001). Enthalpies of Formation for Gaseous Polychlorinated Biphenyls: A Modified Group Additivity Scheme.[2] The Journal of Physical Chemistry A, 105(12), 3029-3034. Link

-

LaPlante, S. R., et al. (2011). Revealing Atropisomer Axial Chirality in Drug Discovery.[3] ChemMedChem, 6(3), 505-513. Link

-

Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link

-

Mulholland, J. A., et al. (1993). Semiempirical molecular orbital estimation of the relative stability of polychlorinated biphenyl isomers.[2] The Journal of Physical Chemistry, 97(26), 6890-6896. Link

-

Smyth, J. E., et al. (2015). Interrogating the configurational stability of atropisomers. Nature Protocols, 10, 1642–1650. Link

Sources

A Technical Guide to 4-Bromo-3'-chloro-1,1'-biphenyl in Advanced Materials Synthesis

Authored for Researchers, Materials Scientists, and Development Professionals

Introduction: The Strategic Value of a Halogenated Biphenyl Core

In the landscape of materials science, the biphenyl moiety is a foundational structural motif, prized for its rigidity, thermal stability, and conjugated π-system.[1] The strategic functionalization of this core unlocks a vast design space for creating materials with tailored optoelectronic and physical properties. 4-Bromo-3'-chloro-1,1'-biphenyl emerges as a particularly valuable building block due to its dissymmetric halogenation. The presence of both a bromine and a chlorine atom on separate phenyl rings provides distinct reactive sites.[2] This differential reactivity is crucial for chemists and material scientists, as it enables sequential, site-selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[1][3]

This guide provides an in-depth exploration of the applications of 4-Bromo-3'-chloro-1,1'-biphenyl, focusing on its role as a key intermediate in the synthesis of materials for organic electronics and liquid crystals. We will delve into the causality behind its use, provide exemplary synthetic protocols, and present its function in creating the next generation of advanced materials.

Table 1: Physicochemical Properties of 4-Bromo-3'-chloro-1,1'-biphenyl

| Property | Value | Source |

| CAS Number | 91354-09-5 | [4] |

| Molecular Formula | C₁₂H₈BrCl | [4] |

| Molecular Weight | 267.55 g/mol | [4][5] |

| IUPAC Name | 1-bromo-4-(3-chlorophenyl)benzene | [4] |

| Appearance | Off-white powder | [2] |

| Predicted Boiling Point | 325.5±17.0°C at 760 mmHg | [2] |

Core Application: A Versatile Precursor for Organic Electronics

The biphenyl unit is a cornerstone in the molecular engineering of materials for Organic Light-Emitting Diodes (OLEDs).[1][6] These devices are typically multilayered structures, with each layer composed of a specific organic semiconductor material designed to perform a distinct function: hole injection, hole transport, emission, and electron transport.[6][7] Halogenated biphenyls like 4-Bromo-3'-chloro-1,1'-biphenyl are instrumental in building the complex, π-conjugated molecules required for these layers.[1][2]

Synthesis of Hole Transport Layer (HTL) Materials

Efficient hole transport from the anode to the emissive layer is critical for OLED performance.[7] Materials for HTLs require high thermal stability and excellent hole mobility.[1][8] Triarylamine derivatives are a dominant class of HTL materials, and 4-Bromo-3'-chloro-1,1'-biphenyl serves as a key precursor for their synthesis.[1][9]

The bromine atom, being more reactive in palladium-catalyzed reactions such as the Buchwald-Hartwig amination, can be selectively targeted to couple with an amine-containing molecule.[1] The remaining chlorine atom can then be used for a subsequent coupling reaction to build more complex, asymmetric structures, allowing for fine-tuning of the final material's electronic properties and morphology.

Experimental Protocol: Synthesis of an Asymmetric Triarylamine Precursor

This protocol describes a hypothetical two-step synthesis using 4-Bromo-3'-chloro-1,1'-biphenyl to create an asymmetric building block for advanced hole-transport materials.

Step 1: Selective Buchwald-Hartwig Amination (C-N Coupling)

-

Reactor Setup: In a nitrogen-purged glovebox, charge a Schlenk flask with 4-Bromo-3'-chloro-1,1'-biphenyl (1.0 eq), diphenylamine (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand (e.g., XPhos, 0.05 eq).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, N-(3'-chloro-[1,1'-biphenyl]-4-yl)-N-phenylaniline, by column chromatography on silica gel.

Step 2: Suzuki Coupling for Core Extension (C-C Coupling)

-

Reactor Setup: In a separate Schlenk flask under an inert atmosphere, dissolve the purified product from Step 1 (1.0 eq), a suitable boronic acid or boronic ester (e.g., pyrene-1-boronic acid, 1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent mixture like toluene/ethanol/water.

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Reaction: Heat the mixture to reflux (80-90 °C) for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction, perform an aqueous work-up, and extract the product. After drying and solvent removal, purify the final material via column chromatography and/or recrystallization to yield a highly conjugated, asymmetric hole-transport material.

Building Blocks for Emissive Layer (EML) Materials

The biphenyl core is also frequently incorporated into fluorescent emitters.[1] By using Suzuki-Miyaura coupling reactions, various aryl or heteroaryl groups can be attached to the biphenyl scaffold.[3][10] This extends the π-conjugation of the molecule, which is a key strategy for tuning the emission color and improving quantum efficiency.[1][11] The use of 4-Bromo-3'-chloro-1,1'-biphenyl allows for the stepwise addition of different aromatic groups, leading to emitters with precisely engineered photophysical properties. For example, a Suzuki coupling at the bromo-position followed by a subsequent coupling at the chloro-position can generate complex, non-symmetric blue or green emitters.[1]

Diagram: Synthetic Versatility via Sequential Cross-Coupling

The following diagram illustrates the strategic, stepwise functionalization of 4-Bromo-3'-chloro-1,1'-biphenyl to create a complex organic semiconductor.

Caption: Sequential functionalization of 4-Bromo-3'-chloro-1,1'-biphenyl.

Application in Liquid Crystal Synthesis

The rigid, rod-like structure of the biphenyl unit makes it an ideal core for calamitic (rod-shaped) liquid crystals.[12] These materials are fundamental to display technologies. The synthesis of liquid crystals often involves preparing functionalized biphenyls as intermediates.[13] While many syntheses start with more common precursors like 4-bromobiphenyl, the principles are directly applicable.[12][14]

4-Bromo-3'-chloro-1,1'-biphenyl can be used to synthesize more complex, laterally substituted liquid crystals. The 3'-chloro substituent disrupts the molecular packing in a controlled way, which can be used to modify the mesomorphic properties, such as the clearing point and viscosity of the resulting liquid crystal material. The bromo group serves as the primary reactive handle for introducing mesogenic side chains or terminal groups via coupling reactions.[12]

Future Outlook

The utility of specifically substituted biphenyls like 4-Bromo-3'-chloro-1,1'-biphenyl continues to expand. In organic electronics, there is a drive towards developing dopant-free hole-transport materials for applications like perovskite solar cells to improve device stability and reduce costs.[9][15] The ability to create highly tailored, asymmetric molecules from precursors like this is crucial for optimizing energy levels and charge carrier mobility.[8] Furthermore, its role as an intermediate extends to the synthesis of complex organic semiconductors for applications beyond OLEDs, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[8][11] The continued exploration of novel cross-coupling methodologies will only enhance the versatility and importance of such precisely functionalized building blocks in materials science.[3]

References

-

Manka, J. T., Guo, F., Huang, J., Yin, H., Farrar, J. M., Sienkowska, M., Benin, V., & Kaszynski, P. (2003). Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals. The Journal of Organic Chemistry, 68(25), 9574–9588. Available at: [Link]

-